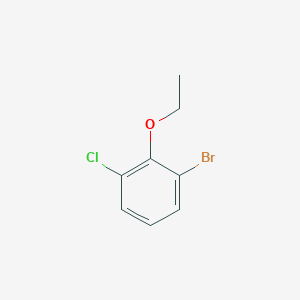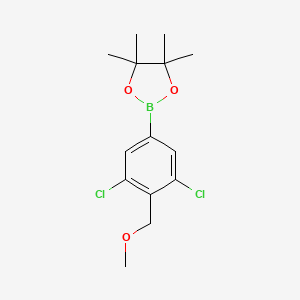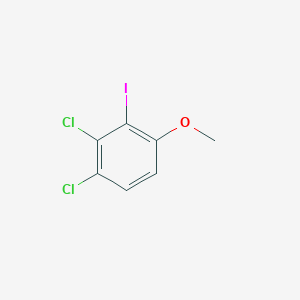
3-Bromo-5-octyloxyphenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-octyloxyphenylboronic acid is an organoboron compound with the molecular formula C14H22BBrO3 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a bromine atom at the third position and an octyloxy group at the fifth position
作用机制
Target of Action
The primary target of 3-Bromo-5-octyloxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM cross-coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from R-BF 3 K are both important features that contribute to the attenuation of side-products .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Additionally, the presence of other reagents can affect the efficiency of the SM cross-coupling reaction .
生化分析
Biochemical Properties
Boronic acids are known to interact with various enzymes, proteins, and other biomolecules . They are often used as synthetic intermediates in organic synthesis, particularly in Suzuki-Miyaura reactions .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-octyloxyphenylboronic acid typically involves the following steps:
Bromination: The starting material, 5-octyloxyphenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position of the phenyl ring.
Borylation: The brominated intermediate is then subjected to a borylation reaction using a boronic acid or boronate ester, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate. This step introduces the boronic acid functionality at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
化学反应分析
Types of Reactions: 3-Bromo-5-octyloxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones using oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), and aryl or vinyl halide.
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles (e.g., amines or thiols), solvent (e.g., ethanol or acetonitrile), and base (e.g., triethylamine).
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols or quinones.
Substitution: Substituted phenyl derivatives.
科学研究应用
3-Bromo-5-octyloxyphenylboronic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
相似化合物的比较
Phenylboronic Acid: Lacks the bromine and octyloxy substituents, making it less versatile in certain synthetic applications.
3-Bromo-phenylboronic Acid: Lacks the octyloxy group, which can affect its solubility and reactivity.
5-Octyloxyphenylboronic Acid: Lacks the bromine atom, which can limit its use in substitution reactions.
Uniqueness: 3-Bromo-5-octyloxyphenylboronic acid is unique due to the presence of both bromine and octyloxy substituents, which enhance its reactivity and solubility. This makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
IUPAC Name |
(3-bromo-5-octoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BBrO3/c1-2-3-4-5-6-7-8-19-14-10-12(15(17)18)9-13(16)11-14/h9-11,17-18H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAAXDOREJIYPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OCCCCCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-Fluoro-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B6301300.png)









